(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluorobenzene.
Formation of Intermediate: The benzene ring undergoes a Friedel-Crafts alkylation to introduce the pentan-1-amine chain.
Chirality Introduction: The chiral center is introduced using a chiral auxiliary or chiral catalyst to ensure the (S)-configuration.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of new functional groups on the phenyl ring.
Scientific Research Applications
(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by binding to its molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2-Chloro-5-fluorophenyl)pentan-1-amine: The racemic mixture of both enantiomers.
1-(2-Chloro-5-fluorophenyl)butan-1-amine: A similar compound with a shorter carbon chain.
Uniqueness
(S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C11H15ClFN |
---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-5-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1 |
InChI Key |
NRHIUIOJRFGSKX-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.